METHYL 2-{2-[(6-OXO-9-PHENYL-6,9-DIHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE
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Overview
Description
METHYL 2-{2-[(6-OXO-9-PHENYL-6,9-DIHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine moiety linked to a benzoate ester through a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[(6-OXO-9-PHENYL-6,9-DIHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Purine Moiety: The purine derivative is synthesized through a series of reactions starting from simple precursors such as guanine or adenine.
Thioether Formation: The purine derivative is then reacted with a thiol compound to form the thioether linkage.
Amidation: The thioether-linked purine is then reacted with an acyl chloride derivative of benzoic acid to form the amide bond.
Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[(6-OXO-9-PHENYL-6,9-DIHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl groups in the purine moiety can be reduced to form alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
METHYL 2-{2-[(6-OXO-9-PHENYL-6,9-DIHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of METHYL 2-{2-[(6-OXO-9-PHENYL-6,9-DIHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The purine moiety can interact with nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
METHYL 2- (3- ( (6-AMINO-2-BUTOXY-8-OXO-7,8-DIHYDRO-9H-PURIN-9-YL)METHYL)PHENYL)ACETATE: Similar structure but with different substituents on the purine moiety.
2-[(2-AMINO-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)METHOXY]ETHYL ACETATE: Another purine derivative with different functional groups.
Uniqueness
METHYL 2-{2-[(6-OXO-9-PHENYL-6,9-DIHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with nucleotide-binding sites makes it a valuable compound for research in enzyme inhibition and receptor studies.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[[2-[(6-oxo-9-phenyl-1H-purin-8-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c1-30-20(29)14-9-5-6-10-15(14)24-16(27)11-31-21-25-17-18(22-12-23-19(17)28)26(21)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,24,27)(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSVGTXQYJXXFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(N2C4=CC=CC=C4)N=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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